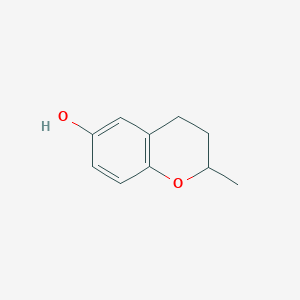

2-Methyl-6-chromanol

描述

Structure

3D Structure

属性

CAS 编号 |

32849-49-3 |

|---|---|

分子式 |

C10H12O2 |

分子量 |

164.20 g/mol |

IUPAC 名称 |

2-methyl-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C10H12O2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,11H,2-3H2,1H3 |

InChI 键 |

GPAYKKAWEFDIFJ-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC2=C(O1)C=CC(=C2)O |

产品来源 |

United States |

Biosynthetic Pathways and Metabolic Regulation of Chromanol Structures

Precursor Synthesis and Integration into Chromanol Biosynthesis

The journey to forming the core chromanol structure begins with the synthesis of two essential precursors: an aromatic head group and a polyprenyl pyrophosphate tail. These components are generated through separate, fundamental metabolic pathways within the plant cell.

Homogentisate (B1232598) (HGA) Formation via the Shikimate Pathway

The aromatic precursor for all tocochromanols is homogentisate (HGA). researchgate.netresearchgate.net HGA is derived from the degradation of the amino acid L-tyrosine, which is itself a product of the plastidic shikimate pathway. frontiersin.orgmdpi.com The conversion of L-tyrosine to HGA involves a two-step process. First, L-tyrosine is converted to 4-hydroxyphenylpyruvate (HPP) by the action of tyrosine aminotransferases (TATs). frontiersin.orgmdpi.com Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the formation of HGA from HPP. nih.govnih.gov While the shikimate pathway operates in the plastids, evidence suggests that HGA synthesis can occur in the cytoplasm in some plant species, necessitating the transport of HGA into the plastids for the subsequent steps of tocochromanol biosynthesis. frontiersin.orgfrontiersin.org The shikimate pathway's activity is known to be upregulated in response to various stresses, indicating a potential for increased HGA supply for chromanol synthesis under such conditions. nih.gov

Biosynthesis of Polyprenyl Pyrophosphate Moieties (Phytyl and Geranylgeranyl)

The lipophilic side chain of tocochromanols is a polyprenyl pyrophosphate, with the specific type of pyrophosphate determining the class of tocochromanol formed. frontiersin.org For the synthesis of tocopherols (B72186), the precursor is phytyl pyrophosphate (PPP), while tocotrienols utilize geranylgeranyl pyrophosphate (GGPP). frontiersin.orgresearchgate.net Both PPP and GGPP originate from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the basic five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netencyclopedia.pub

The synthesis of GGPP occurs through the sequential condensation of IPP molecules with DMAPP, catalyzed by GGPP synthase. researchgate.net Phytyl pyrophosphate is then typically formed from the reduction of GGPP. researchgate.netresearchgate.net This reduction is a multi-step process catalyzed by geranylgeranyl reductase (GGR), which sequentially hydrogenates the double bonds of GGPP to yield PPP. researchgate.net This process is crucial for the production of chlorophylls (B1240455) and phylloquinone in addition to tocopherols. encyclopedia.pub

Core Chromanol Ring Formation: Condensation and Cyclization Reactions

With both the aromatic head and the lipophilic tail synthesized, the next stage involves their condensation and the subsequent formation of the characteristic chromanol ring. These reactions are catalyzed by specific enzymes located within the plastids.

Homogentisate Prenyltransferase (HPT) Activity in Prenylquinol Synthesis (e.g., 2-Methyl-6-phytyl-1,4-benzoquinol)

The committed step in tocopherol biosynthesis is the condensation of HGA with a polyprenyl pyrophosphate, a reaction catalyzed by homogentisate prenyltransferases (HPTs). researchgate.netnih.gov Specifically, homogentisate phytyltransferase (VTE2) catalyzes the condensation of HGA and phytyl pyrophosphate (PPP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). researchgate.netfrontiersin.org Similarly, homogentisate geranylgeranyl transferase (HGGT) condenses HGA with geranylgeranyl pyrophosphate (GGPP) to produce 2-methyl-6-geranylgeranyl-1,4-benzoquinol (B1253190) (MGGBQ), the precursor to tocotrienols. researchgate.netresearchgate.net These enzymes exhibit specificity for their respective polyprenyl pyrophosphate substrates. For instance, HPTs show the highest activity with phytyl diphosphate (B83284), while homogentisate solanesyltransferases (HSTs), involved in plastoquinone (B1678516) synthesis, prefer solanesyl diphosphate. researchgate.netnih.gov

Tocopherol Cyclase (VTE1) Catalysis and Chromanol Ring Closure

Following the formation of the prenylquinol intermediate, the next crucial step is the cyclization of the aromatic ring to form the chromanol ring. This reaction is catalyzed by the enzyme tocopherol cyclase (VTE1). frontiersin.orgscienceopen.com VTE1 facilitates the closure of the chromanol ring in both MPBQ and its methylated derivative, 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ), to produce δ-tocopherol and γ-tocopherol, respectively. frontiersin.org The enzyme is also involved in the recycling of tocopherols, where it can re-form the chromanol ring after oxidative opening. nih.govresearchgate.net Research indicates that VTE1 preferentially acts on the reduced (hydroquinone) forms of its substrates. frontiersin.orgresearchgate.net

Diversification of Methylation Patterns in Tocochromanol Biosynthesis

The final step in the biosynthesis of many tocochromanols is the methylation of the chromanol ring, which gives rise to the different forms (α, β, γ, and δ). mdpi.comnih.gov These methylation reactions are catalyzed by methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

Enzymatic Methylation by Methyltransferases (VTE3, VTE4)

The diversity of chromanol structures is in part due to the activity of specific methyltransferases that add methyl groups to the chromanol ring. Two key enzymes in this process are 2-methyl-6-phytyl-1,4-benzoquinone methyltransferase (MPBQ MT), encoded by the VTE3 gene, and γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene.

The biosynthetic pathway can diverge, leading to different chromanol forms. frontiersin.org After the initial formation of 2-methyl-6-phytylbenzoquinol (MPBQ), it can either be directly cyclized to form δ-tocopherol or undergo methylation by VTE3 to produce 2,3-dimethyl-5-phytylbenzoquinol (DMPBQ). frontiersin.orgmdpi.com This step is crucial as it determines whether the final products will be δ- and β-tocopherols or the more common γ- and α-tocopherols. frontiersin.org In many plants, the pathway heavily favors the methylation of MPBQ by VTE3 prior to cyclization. mdpi.com

The expression of VTE3 and VTE4 genes is subject to regulation, which can vary between different plant species and tissues. In some cases, VTE3 appears to be a more critical regulatory point for tocopherol content than other enzymes in the pathway. frontiersin.org Conversely, studies in rice have shown that mutations affecting the expression of VTE2 and VTE3 can lead to altered tocochromanol accumulation. mext.go.jp

Table 1: Key Methyltransferases in Chromanol Biosynthesis

| Enzyme | Gene | Function | Substrates | Products |

|---|---|---|---|---|

| 2-methyl-6-phytyl-1,4-benzoquinone methyltransferase | VTE3 | Methylates MPBQ, directing the pathway towards γ- and α-tocopherol synthesis. | 2-methyl-6-phytylbenzoquinol (MPBQ) | 2,3-dimethyl-5-phytylbenzoquinol (DMPBQ) |

| γ-tocopherol methyltransferase | VTE4 | Catalyzes the final methylation step to produce α- and β-tocopherols. | γ-tocopherol, δ-tocopherol | α-tocopherol, β-tocopherol |

Elucidation of Alpha, Beta, Gamma, and Delta Chromanol Forms

The terms alpha (α), beta (β), gamma (γ), and delta (δ) refer to the different forms of tocochromanols, which include both tocopherols and tocotrienols. wikipedia.org These forms, often called vitamers, are distinguished by the number and position of methyl groups on their chromanol ring. frontiersin.orgnih.gov

α-tocopherol: Contains three methyl groups on the chromanol ring. frontiersin.orgd-nb.info

β-tocopherol and γ-tocopherol: Each have two methyl groups. frontiersin.orgd-nb.info

δ-tocopherol: Possesses a single methyl group. frontiersin.orgd-nb.info

This structural variation arises from the biosynthetic pathway. The cyclization of 2-methyl-6-phytylbenzoquinol (MPBQ) without prior methylation results in δ-tocopherol. mdpi.com If MPBQ is first methylated by the VTE3 enzyme to form 2,3-dimethyl-5-phytylbenzoquinol (DMPBQ) and then cyclized, γ-tocopherol is produced. frontiersin.orgmdpi.com The subsequent action of the VTE4 enzyme on δ-tocopherol and γ-tocopherol yields β-tocopherol and α-tocopherol, respectively. oup.comd-nb.info

While all four forms of tocopherols, tocotrienols, and tocomonoenols have been identified in wild-type plants, the relative abundance of each can vary significantly. d-nb.info For example, α- and γ-tocochromanols are often the major forms found. ird.fr The specific composition of these vitamers is a key characteristic of different plant species and even different tissues within the same plant. frontiersin.orgmext.go.jp

Table 2: Methylation Patterns of Chromanol Forms

| Chromanol Form | Number of Methyl Groups |

|---|---|

| Alpha (α) | 3 |

| Beta (β) | 2 |

| Gamma (γ) | 2 |

| Delta (δ) | 1 |

Subcellular Localization and Transport Dynamics of Chromanol Biosynthetic Intermediates

The synthesis of chromanols is a compartmentalized process, requiring the movement of precursor molecules across cellular membranes.

Plastidial Synthesis of Tocochromanols in Photosynthetic Organisms

Tocochromanol biosynthesis is a hallmark of photosynthetic organisms, including plants, algae, and some cyanobacteria. frontiersin.orgscispace.com The entire biosynthetic pathway for tocopherols occurs within plastids, the organelles responsible for photosynthesis. oup.comlibretexts.org Specifically, the enzymes involved in the core pathway are located in the inner envelope membrane of the chloroplast and in plastoglobules, which are lipid bodies associated with the thylakoid membranes. mdpi.comlibretexts.org

The synthesis begins with the condensation of two precursors: a polar aromatic head group, homogentisate (HGA), and a lipophilic isoprenoid side chain. frontiersin.orgoup.com The HGA is derived from the shikimate pathway, while the phytyl diphosphate (PPP) tail for tocopherols originates from the plastidial methylerythritol 4-phosphate (MEP) pathway. oup.comscispace.com

However, a fascinating aspect of this subcellular localization is that while the final synthesis of tocochromanols is plastidial, the synthesis of one of its key precursors, HGA, is located in the cytoplasm in some plant species like Arabidopsis and soybean. frontiersin.orgresearchgate.netnih.gov This discovery implies a necessary transport system to move HGA from its site of synthesis in the cytoplasm into the plastids where it is utilized. frontiersin.orgresearchgate.net

Identification and Characterization of Membrane Transporters for Biosynthetic Precursors

The cytoplasmic localization of HGA synthesis in certain plants necessitates the existence of membrane transporters to facilitate its movement into the plastids. frontiersin.orgresearchgate.net This has highlighted a significant area of ongoing research, as the specific transporters responsible for this crucial step have yet to be definitively identified. frontiersin.orgnih.gov

The transport system is likely complex, involving the export of tyrosine or its precursor, 4-hydroxyphenylpyruvate (HPP), from the plastids to the cytoplasm for HGA synthesis. frontiersin.orgmdpi.com Subsequently, a different set of transporters must import the newly synthesized HGA back into the plastids for tocochromanol production. nih.govmdpi.com

Furthermore, there is evidence suggesting that the lipophilic prenyl precursors for tocochromanol synthesis, which are primarily produced via the plastidic MEP pathway, may also be partially supplemented by the cytosolic mevalonate (B85504) (MVA) pathway. frontiersin.orgresearchgate.net This would imply the existence of transporters capable of importing cytosolic polyprenyl pyrophosphates, such as farnesyl pyrophosphate, into the plastids. frontiersin.orgresearchgate.net The identification and characterization of these various transporters are critical for a complete understanding of the regulation and dynamics of chromanol biosynthesis. frontiersin.orgnih.gov

Regulatory Mechanisms Governing Chromanol Biosynthesis in Biological Systems

The production of chromanols in plants is a tightly regulated process, influenced by developmental stage, environmental conditions, and the availability of precursor molecules. oup.com The intricate network of biosynthetic pathways and the compartmentalization of enzymes and substrates necessitate sophisticated regulatory mechanisms to control the type and amount of tocochromanols produced. frontiersin.orgmdpi.com

A primary level of regulation lies in the availability of the two main precursors: homogentisate (HGA) and the polyprenyl pyrophosphate side chain. frontiersin.orgnih.gov The biosynthesis of HGA from the amino acid tyrosine is a key control point. oup.com In many plants, the flux through this part of the pathway is limited by feedback inhibition, where tyrosine can suppress the activity of enzymes involved in its own synthesis. mdpi.comoup.com

The expression of genes encoding the biosynthetic enzymes is another critical regulatory layer. oup.com For example, the relative activities of the methyltransferases VTE3 and VTE4 play a significant role in determining the final composition of tocopherol isomers. ird.fr The expression of these genes can be influenced by developmental cues and environmental stresses. oup.com

Furthermore, the subcellular compartmentalization of the biosynthetic pathway introduces another dimension of regulation. In species where HGA is synthesized in the cytoplasm, the transport of HGA into the plastids is a potential bottleneck and a point of control. researchgate.netnih.govmdpi.com The yet-to-be-identified membrane transporters that facilitate this movement are likely key regulatory components. researchgate.netmdpi.com There is also evidence for cross-talk between the tocochromanol biosynthetic pathway and other metabolic pathways, such as those for carotenoids, which share common isoprenoid precursors. ird.fr This suggests a coordinated regulation of these interconnected pathways to balance the production of various essential compounds. ird.fr

Chemical Synthesis Methodologies for 2 Methyl 6 Chromanol and Its Research Analogues

Synthetic Routes to the 2-Methyl-6-chromanol Core Structure

The fundamental challenge in synthesizing this compound lies in the efficient construction of its bicyclic chromanol ring system. Various strategies have been developed to create this core structure, which can then be further functionalized.

The construction of the chromanol ring, a heterocyclic system formed by a tetrahydropyran (B127337) ring fused to a benzene (B151609) ring, can be achieved through several synthetic pathways. These methods often involve the cyclization of a phenolic precursor with a suitable C3 or C4 synthon.

Key strategies include:

Condensation and Cyclization: A common approach involves the condensation of a hydroquinone (B1673460), such as trimethylhydroquinone (B50269), with an appropriate unsaturated alcohol like 2-methyl-3-buten-2-ol (B93329) under acidic conditions to form the chromanol ring. clockss.org This acid-catalyzed cyclization is a foundational method for creating the core structure. Another variation involves the condensation of trimethylhydroquinone with aldehydes, which can lead to 3-oxa-chromanol derivatives in a one-pot reaction involving electrophilic substitution and acetalization. researchgate.net

Oxidative Cyclization: Researchers have developed efficient, enantioselective methods for synthesizing chiral chromanols using organocatalysis. One such method employs a chiral hypoiodite (B1233010) oxidative organocatalyst with a peroxide co-oxidant to catalyze the cyclic ether formation in single-ring aromatic substrates. acs.org This "green" chemistry approach is noted for its high turnover and environmentally benign conditions. acs.org

Metal-Catalyzed Cyclization: Various metal catalysts have been employed to facilitate chromanol ring formation. These include FeBr3/AgOTf-mediated cyclization of aryl glycidyl (B131873) ethers and VO(acac)2/TBHP catalyzed oxidative cyclization. acs.org More recently, visible light photoredox catalysis has been used for the cyclization of aldehyde olefins, representing a formal hydroacylation of alkenes to yield chromanol derivatives. acs.org

Reduction of Chromones: The chromanol scaffold can be accessed through the reduction of a corresponding chromone (B188151) (chromen-4-one). For instance, 2-methylchromone (B1594121) can be reduced using sodium borohydride (B1222165) (NaBH4) to yield cis-chromanol. chemrxiv.org

The biological activity of chromanol derivatives, particularly their antioxidant potential, is highly dependent on the substitution pattern of the aromatic ring. preprints.orgnumberanalytics.com The number and position of methyl groups are especially significant, as seen in the different vitamers of tocopherol (α, β, γ, and δ), which are all derivatives of this compound. numberanalytics.comhmdb.cad-nb.info

Synthetic methods are designed to control the placement of these substituents:

Starting Material Selection: The most direct method for controlling the substitution pattern is to begin the synthesis with an already substituted phenol (B47542) or hydroquinone. smolecule.com For example, the synthesis of 2,2,5,7,8-pentamethyl-6-chromanol (B1683935), a common tocopherol analogue, starts with appropriately methylated phenols. smolecule.com

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be performed on the chromanol ring, although care must be taken to control regioselectivity and avoid oxidation of the phenolic hydroxyl group.

Biosynthetic Pathways: In natural systems, the methylation pattern is determined by specific enzymes. For instance, the biosynthesis of different tocopherols (B72186) involves S-adenosyl methionine-dependent methylation of the chromanol ring at various stages of the pathway. rsc.org While not a chemical synthesis method in the traditional sense, understanding these pathways can inspire synthetic strategies.

Strategies for Constructing the Chromanol Ring System

Targeted Synthesis of Specific Chromanol Derivatives for Structure-Activity Probing

To investigate structure-activity relationships (SAR), chemists synthesize a wide array of chromanol analogues bearing diverse functional groups. These studies are crucial for understanding how different substituents influence properties like antioxidant activity. researchgate.netresearchgate.net

A variety of 6-chromanol derivatives have been synthesized to evaluate the electronic effects of substituents on their radical scavenging activity. researchgate.netsemanticscholar.org

Nitro Derivatives: Nitro groups, which are strongly electron-withdrawing, can be introduced onto the chromanol ring via nitration reactions. For example, 2,2-dimethyl-6-chromanol can be treated with nitric acid in acetic acid to produce 2,2-dimethyl-5,7-dinitro-6-chromanol. rsc.org The synthesis of 2,2-dimethyl-8-nitro-6-chromanol has also been reported, achieved by hydrolyzing the corresponding 6-acetoxy precursor. rsc.org Reductive cyclization of 3-nitrochromenes is another route to access chromane-based structures. chim.it

Amino Derivatives: Amino-substituted chromanols are typically prepared by the reduction of the corresponding nitro derivatives. These electron-donating groups have been shown to significantly enhance radical scavenging activity. clockss.orgsemanticscholar.org For instance, 8-amino-6-chromanol has been synthesized and shows higher activity than analogues with electron-withdrawing groups. semanticscholar.org A series of 8-substituted amino derivatives, including methylamino and dimethylamino compounds, have been prepared from 8-amino-6-chromanol precursors. semanticscholar.org

Halogenated Derivatives: Chloro and bromo substituents have been introduced to study the interplay of inductive electron-withdrawing effects and resonance electron-donating effects. clockss.orgresearchgate.net Halogenated benzo[h]chromanols have been synthesized by condensing a 2-halogenated quinone with 1-bromo-3-methyl-2-butene, followed by cyclization under acidic conditions. clockss.org Similarly, various chlorinated 2,2-dimethyl-6-chromanol derivatives have been prepared to assess their antioxidant capacities. researchgate.net

| Substituent Type | Example Compound | Position(s) | General Synthetic Approach | Reference |

|---|---|---|---|---|

| Nitro | 2,2-dimethyl-5,7-dinitro-6-chromanol | 5, 7 | Nitration of 2,2-dimethyl-6-chromanol using nitric acid. | rsc.org |

| Nitro | 2,2-dimethyl-8-nitro-6-chromanol | 8 | Alkaline hydrolysis of 6-acetoxy-2,2-dimethyl-8-nitrochroman. | rsc.org |

| Amino | 8-Amino-6-chromanol | 8 | Typically via reduction of the corresponding 8-nitro derivative. | semanticscholar.org |

| Amino | 5,7-Diamino-6-chromanol | 5, 7 | Typically via reduction of the corresponding 5,7-dinitro derivative. | researchgate.net |

| Methylamino | 8-Methylamino-6-chromanol | 8 | Methylation of an acetylated 8-amino precursor followed by hydrolysis. | semanticscholar.org |

| Halogen (Chloro) | Chlorinated 6-chromanol derivatives | 5, 7, 8 | Synthesis from chlorinated hydroquinone precursors. | researchgate.net |

| Halogen (Bromo) | 5-Bromo-benzo[h]chromanol | 5 | Condensation of 2-bromo-quinone with an isoprenoid side chain followed by cyclization. | clockss.org |

To mimic biological systems and improve properties like membrane integration, chromanol moieties can be conjugated to other molecules, such as lipids. The synthesis of phospholipid-esterified eicosanoids, which are important signaling molecules, provides an example of creating chromanol-containing adducts. In one reported synthesis, a chromanol derivative (pentamethylchromanol) was used as an antioxidant during the preparation of 1-stearoyl-2-hydroxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (18:0/HETE-PE) and its phosphatidylcholine (PC) analogue. nih.gov The process involved the controlled oxidation of arachidonyl-containing phospholipids (B1166683) in the presence of the chromanol, followed by reduction of the resulting hydroperoxides. nih.gov While the chromanol itself is not incorporated into the final adduct in this specific example, the methodology highlights synthetic strategies involving chromanols and phospholipids.

Preparation of Substituted 6-Chromanol Analogues (e.g., Halogenated, Amino, Nitro Derivatives)

Biocatalytic Approaches and Enzymatic Transformations in Chromanol Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral compounds. magtech.com.cn Enzymes are increasingly used to prepare enantiopure chromanols, which are valuable building blocks for medicinal chemistry. chemrxiv.orgresearchgate.net

Key enzymatic strategies include:

Enzymatic Kinetic Resolution: This is a widely used technique to separate racemic mixtures of chromanols. The process relies on an enzyme that selectively catalyzes a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

Enzymatic Acetylation: Lipases, such as Burkholderia Cepacia lipase (B570770) (Amano PS), are used to selectively acetylate one enantiomer of a racemic chromanol. For example, in the resolution of racemic cis-chromanol, the (2R,4S)-enantiomer is acetylated, leaving the (2S,4R)-enantiomer as the unreacted alcohol. chemrxiv.org

Enzymatic Hydrolysis: Conversely, enzymes like porcine liver esterase (PLE) can be used for the selective hydrolysis of one enantiomer from a racemic mixture of chromanol acetates. This method is particularly effective for substrates with significant steric hindrance at the C-2 position. chemrxiv.orgresearchgate.net

Enzymatic Pyran Formation: Research into the biosynthesis of natural products like xiamenmycin has begun to uncover the enzymes responsible for forming the pyran ring of the chromanol skeleton. sjtu.edu.cn While still an emerging area, discovering and understanding these specific enzymes could enable sustainable, one-step biocatalytic production of the chromanol core under mild conditions. acs.orgsjtu.edu.cn

| Biocatalytic Method | Enzyme/System | Reaction Type | Substrate | Outcome | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Burkholderia Cepacia Lipase (Amano PS) | Acetylation | Racemic cis-2-methyl-chromanol | Separation of enantiomers with >99% ee. | chemrxiv.org |

| Kinetic Resolution | Porcine Liver Esterase (PLE) | Hydrolysis | Racemic chromanol acetates (with bulky C-2 substituents) | Optimal for preparing sterically hindered chiral alcohols. | chemrxiv.org |

| Pyran Ring Formation | Enzymes from xiamenmycin biosynthesis pathway | Cyclization | Acyclic precursors | Potential for direct, sustainable synthesis of the 3-chromanol skeleton. | acs.orgsjtu.edu.cn |

Applications of Enzymatic Resolution for Enantiomeric Purity

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, particularly for bioactive molecules like chromanol derivatives where stereochemistry often dictates biological activity. Enzymatic kinetic resolution has emerged as a powerful and efficient method for obtaining enantiomerically enriched chromanols. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two.

Lipases are frequently employed for the kinetic resolution of racemic secondary alcohols, such as chromanols, through enantioselective acylation or hydrolysis. In a typical kinetic resolution by acylation, a racemic alcohol is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of an ester and an unreacted alcohol can then be separated.

A notable example involves the enzymatic resolution of racemic methyl-substituted cis-chromanol. chemrxiv.org The starting racemic chromanol was synthesized by the reduction of 2-methylchromone with sodium borohydride. chemrxiv.org For the resolution, Amano PS lipase from Burkholderia cepacia was used with isopropenyl acetate (B1210297) as the acyl donor. chemrxiv.org The reaction proceeded to approximately 50% conversion, after which the resulting acetate and the unreacted alcohol were separated. chemrxiv.org Subsequent hydrolysis of the acetate yielded the other enantiomer. chemrxiv.org This method proved highly effective, affording both enantiomers with over 99% enantiomeric excess (ee) after recrystallization and was scalable to a multigram level. chemrxiv.org

The choice of enzyme and reaction conditions is crucial. Lipase from Pseudomonas cepacia (PCL), another name for Burkholderia cepacia lipase, has been shown to be highly effective. researchgate.netnih.gov In one study, (R)-4-chromanol was obtained in optically pure form (ee > 99%) with high selectivity (E > 200) using Pseudomonas cepacia lipase in diethyl ether. nih.gov This process was enhanced by using unconventional activation methods like microwave radiation or ultrasonication, which reduced reaction times compared to conventional heating. nih.gov The structural modifications of the chromanol core generally have a minor influence on the efficiency of the resolution by Burkholderia cepacia lipase. researchgate.net

The predictability of the enzyme's stereopreference is often guided by the Kazlauskas rule, which relates the absolute configuration of the alcohol to the relative size of the substituents at the chiral center. chemrxiv.org This allows for the targeted synthesis of a specific enantiomer. chemrxiv.org

Table 1: Enzymatic Resolution of 2-Methyl-Substituted cis-Chromanol

| Substrate | Enzyme | Reaction Type | Acyl Donor | Products | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| Racemic (cis)-2-methylchroman-4-ol | Amano PS Lipase (Burkholderia cepacia) | Acetylation | Isopropenyl Acetate | (2R,4S)-1a (alcohol) | 84% | >99% (after recrystallization) |

| (2S,4R)-1a (alcohol, via hydrolysis of acetate) | 71% | >99% (after recrystallization) |

Data sourced from a study on the multigram synthesis of enantioenriched 2-((hetera)cyclo)alkylchromanols. chemrxiv.org

Chemoenzymatic Syntheses of Chromanol Compounds

Chemoenzymatic synthesis combines the advantages of enzymatic catalysis with traditional chemical methods to construct complex molecules. This approach is particularly valuable for producing chromanol analogues, where the stereocontrol offered by enzymes is integrated into a multi-step synthetic route. These strategies can provide access to novel compounds that are difficult to obtain through purely chemical or enzymatic means. nih.govrsc.org

One application of chemoenzymatic synthesis is the use of enzymes for the selective protection or deprotection of functional groups under mild conditions. researchgate.net For instance, in the synthesis of dimeric neolignans inspired by magnolol, a lipase-mediated acetylation/deacetylation was employed for the chemoselective protection and deprotection of an alcohol group. researchgate.net This allows for the manipulation of other parts of the molecule without affecting the sensitive hydroxyl groups, a common challenge in the synthesis of phenolic compounds like chromanols.

Enzymatic reactions are also used to create key chiral intermediates, which are then elaborated upon using conventional chemical reactions. A key step in the synthesis of various 2,6-disubstituted tetrahydropyrans, which are structurally related to the chromane (B1220400) core, was a lipase-catalyzed enantioselective acetylation of a racemic alcohol. nih.gov This provided an enantiomerically pure alcohol that served as a versatile building block for the synthesis of a series of target compounds with high biological activity. nih.gov

Furthermore, chemoenzymatic cascades, where multiple reactions are performed in a single pot, are being developed to improve efficiency and reduce waste. rsc.org For example, a whole-cell biocatalytic cascade was designed to transform an alcohol into a lactone with high enantiomeric excess (>99% ee) through a sequence of enzymatic steps including oxidation and Baeyer-Villiger rearrangement. nih.gov Such approaches, while demonstrated on related cyclic ketones, represent a promising direction for the synthesis of chiral chromanones and their derivatives. nih.govresearchgate.net The development of these modular chemoenzymatic routes offers a scalable and flexible pathway to a wide range of non-natural chromanol analogues for further research. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (2-methyl-3,4-dihydro-2H-chromen-6-ol) |

| 4-chromanol |

| (cis)-2-methylchroman-4-ol |

| 2-methylchromone |

| (2R,4S)-1a |

| (2S,4R)-1a |

| Isopropenyl acetate |

| Sodium borohydride |

| Diethyl ether |

| Magnolol |

| 2,6-disubstituted tetrahydropyrans |

| 2-substituted chroman-4-ones |

| Burkholderia cepacia lipase |

| Amano PS lipase |

Metabolic Transformations and Fate of Chromanol Structures in Biological Systems

Enzymatic Pathways of Chromanol Catabolism

The breakdown of chromanol structures is initiated by a sequence of enzymatic reactions that target the aliphatic side chain. These pathways are crucial for the degradation and subsequent excretion of these compounds.

Cytochrome P450 (CYP) Mediated Hydroxylations of Side Chains (e.g., CYP4F2, CYP3A4)

The initial and rate-limiting step in the catabolism of chromanols is the ω-hydroxylation of the terminal methyl group of the side chain. frontiersin.orgnih.gov This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. frontiersin.orgnih.gov Research has identified CYP4F2 as the primary enzyme responsible for this hydroxylation, with CYP3A4 also contributing, though to a lesser extent. frontiersin.orgnih.govmdpi.comnih.gov This enzymatic action results in the formation of a hydroxychromanol derivative. For instance, α-tocopherol is converted to α-13′-hydroxychromanol (α-T-13′-OH). frontiersin.orgnih.gov Studies have shown that different forms of vitamin E are metabolized at different rates, with non-α-tocopherol forms being more readily catabolized. frontiersin.orgnih.gov This preferential metabolism is linked to the lower affinity of these forms for the α-tocopherol transfer protein. frontiersin.org

Following hydroxylation, the resulting alcohol is further oxidized to a carboxylic acid, yielding a carboxychromanol. This two-step oxidation is likely carried out by alcohol and aldehyde dehydrogenases. frontiersin.org

Beta-Oxidation Pathways Leading to Short-Chain Metabolites

Once the terminal carboxychromanol is formed, it undergoes a process of β-oxidation, similar to the catabolism of fatty acids. mdpi.comresearchgate.net This sequential shortening of the side chain occurs in both the peroxisomes and mitochondria. mdpi.comrsc.org Each cycle of β-oxidation removes a two-carbon unit from the carboxylic end of the side chain. researchgate.net

The initial cycles of β-oxidation take place in the peroxisomes, leading to the formation of intermediate-chain metabolites such as 11′-carboxychromanol and 9′-carboxychromanol. mdpi.comrsc.org Subsequent degradation continues in the mitochondria, producing short-chain metabolites. mdpi.comrsc.org The final product of this pathway is a carboxyethyl-hydroxychroman (CEHC), which has a significantly shortened side chain. mdpi.comrsc.org

Characterization of Key Chromanol Metabolites

The metabolic breakdown of chromanols results in a variety of derivatives that can be identified in biological fluids and tissues.

Identification of Hydroxy- and Carboxy-Chromanol Derivatives

The primary metabolites resulting from the initial stages of catabolism are hydroxy- and carboxy-chromanols. For example, the metabolism of γ-tocopherol leads to the formation of 13′-hydroxy-γ-tocopherol and 13′-carboxy-γ-tocopherol. nih.gov These long-chain metabolites (LCMs) have been identified in various biological matrices. frontiersin.orgnih.gov Further β-oxidation leads to a series of carboxychromanols with progressively shorter side chains, such as 11′-COOH, 9′-COOH, 7′-COOH, and 5′-COOH metabolites. mdpi.comrsc.org Advanced analytical techniques like HPLC with fluorescence detection and mass spectrometry have been crucial in identifying and quantifying these derivatives. nih.gov

Formation of Shortened Chromanols (e.g., (2'-Carboxyethyl)-6-hydroxychromans)

The end-products of the β-oxidation cascade are the short-chain metabolites known as carboxyethyl-hydroxychromans (CEHCs). mdpi.comrsc.org These are water-soluble compounds that are readily excreted in the urine. frontiersin.org For instance, the metabolism of γ-tocopherol ultimately yields γ-CEHC, which is chemically known as 2-(β-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman. nih.govnih.gov The formation of CEHCs represents the final step in the degradation of the chromanol side chain. mdpi.com

Conjugation Reactions and Their Biological Significance

To further increase their water solubility and facilitate their elimination from the body, chromanol metabolites undergo Phase II conjugation reactions. uomus.edu.iqopenaccessjournals.com These reactions involve the attachment of polar molecules to the metabolite. uomus.edu.iq

The most common conjugation reactions for chromanol metabolites are sulfation and glucuronidation. frontiersin.orgnih.gov Both long-chain and short-chain metabolites can be found as sulfated or glucuronidated conjugates. nih.gov For example, a significant portion of γ-CEHC in plasma exists in a conjugated form. nih.govnih.gov Studies have also identified sulfated long-chain carboxychromanols, such as 9'S, 11'S, and 13'S, as novel vitamin E metabolites. nih.gov

Sulfation of the Phenolic Group

Sulfation is a significant Phase II metabolic pathway for phenolic compounds, including chromanol structures. kcl.ac.uk This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor group, such as the phenolic hydroxyl group of 2-Methyl-6-chromanol. uomus.edu.iqdrughunter.com

The addition of the highly polar sulfate (B86663) group drastically increases the water solubility of the chromanol, facilitating its elimination from the body. acs.org Research on related vitamin E metabolites, which share the 6-hydroxychroman core, confirms that sulfation occurs specifically at the phenolic hydroxyl group on the chromanol ring. researchgate.netnih.gov This conjugation masks the phenolic group, which can be observed through methods like electrochemical detection, where sulfated carboxychromanols show resistance to oxidation compared to their readily oxidized unsulfated counterparts. researchgate.netnih.gov This loss of redox activity suggests that sulfation also diminishes the antioxidant properties of the parent molecule. researchgate.netnih.gov

Studies on various tocopherols (B72186) (which are substituted 2-methyl-6-chromanols) have shown that sulfated carboxychromanols are key metabolites found in biological matrices. nih.govlibretexts.org For instance, in rats supplemented with gamma-tocotrienol, over 75% of its major metabolite, γ-CEHC (carboxyethyl-hydroxychroman), was found in a conjugated form in plasma. nih.gov This indicates that sulfation can occur in parallel with other metabolic processes like the β-oxidation of the side-chain. nih.govnih.gov

The table below summarizes findings on the sulfation of related chromanol structures, demonstrating the commonality of this metabolic pathway.

Table 1: Research Findings on the Sulfation of Chromanol Derivatives

| Chromanol Derivative Studied | Key Finding | Reference |

|---|---|---|

| γ- and δ-tocopherol metabolites | Metabolized to sulfated 9’-, 11’-, and 13’-carboxychromanols in human A549 cells. | nih.gov |

| γ-tocotrienol | Over 75% of the plasma metabolite γ-CEHC was in a conjugated (sulfated or glucuronidated) form in supplemented rats. | nih.gov |

| Carboxychromanols | Sulfation was confirmed to occur at the phenolic hydroxyl group, leading to a loss of antioxidant activity. | researchgate.netnih.gov |

| Pentamethylchromanol (PMCol) | Metabolomic studies in rats identified multiple sulfated metabolites of PMCol in urine. | oup.com |

Glucuronidation and Other Phase II Metabolic Transformations

Glucuronidation is one of the most common Phase II conjugation reactions, responsible for the metabolism of a vast number of drugs, xenobiotics, and endogenous compounds. pharmacologyeducation.orgresearchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that facilitate the transfer of glucuronic acid from the activated co-substrate, UDP-glucuronic acid (UDPGA), to a substrate. kcl.ac.uknih.gov

For compounds with a phenolic hydroxyl group like this compound, O-glucuronidation is a primary metabolic route. dergipark.org.triarc.fr The UGT enzymes attach the glucuronic acid moiety to the 6-hydroxyl group, forming a glucuronide conjugate. nih.gov This conjugation dramatically increases the polarity and water solubility of the molecule, preparing it for efficient renal or biliary excretion. numberanalytics.com

The formation of glucuronide conjugates of chromanol metabolites has been widely reported. Studies on vitamin E, for example, show that the terminal metabolites, carboxyethyl-hydroxychromans (CEHCs), are often excreted in the urine as glucuronide conjugates. acs.orgnih.gov The analysis of human urine after supplementation with gamma-tocopherol (B30145) revealed that its catabolism to γ-CEHC, followed by glucuronide conjugation, is a major elimination pathway. nih.gov Similarly, the major urinary metabolite of alpha-tocopherol, α-CEHC, is also found as a glucuronide. iarc.frresearchgate.net

While sulfation and glucuronidation are the most prominent, other Phase II reactions can also occur. researchgate.net These include methylation and acetylation, which primarily serve to terminate biological activity, and conjugation with glutathione, which is crucial for detoxifying reactive electrophilic compounds. uomus.edu.iq However, for phenolic structures like this compound, sulfation and glucuronidation are the predominant and most well-documented metabolic transformations. dergipark.org.tr

The table below details findings related to the glucuronidation of chromanol structures.

Table 2: Research Findings on the Glucuronidation of Chromanol Derivatives

| Chromanol Derivative Studied | Key Finding | Reference |

|---|---|---|

| γ-tocopherol | Catabolism to γ-CEHC followed by glucuronide conjugation is a major route of elimination in humans. | nih.gov |

| α-tocopherol | α-CEHC, the major urinary metabolite, appears in human urine as a glucuronide conjugate after supplementation. | iarc.frresearchgate.net |

| 6α-hydroxylated bile acids | Showed significantly higher rates of glucuronidation at the 6-hydroxyl position compared to analogs without this group. | nih.gov |

| Pentamethylchromanol (PMCol) | Glucuronidated metabolites were identified in the urine of rats administered with PMCol. | oup.com |

Advanced Analytical Methodologies for Research on 2 Methyl 6 Chromanol and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is a fundamental separation science that plays a critical role in the analysis of 2-methyl-6-chromanol and its related compounds. e3s-conferences.org The choice of technique depends on the specific properties of the analytes, such as polarity, volatility, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) Development for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of chromanol derivatives. mdpi.comaocs.org Its application is crucial for isolating specific compounds from complex mixtures, such as synthetic reaction products or biological extracts, and for assessing their purity. rjptonline.org

Normal-phase HPLC (NP-HPLC) is particularly effective for separating chromanol isomers. In NP-HPLC, the separation is based on the polarity of the analytes. The polarity of tocol-related compounds, which share the chromanol ring structure, is primarily influenced by the number and position of methyl groups on the chromanol ring. aocs.org This allows for the effective separation of structural isomers like the β- and γ-tocols, which differ in the methylation pattern on the chromanol ring. aocs.orgresearchgate.net

The development of an HPLC method involves optimizing several parameters to achieve the desired separation with high resolution and efficiency. Key considerations include the choice of the stationary phase (the column) and the mobile phase (the solvent system). For chromanols, various stationary phases, including C18, C30, and those with alkylamide or cholesterolic functional groups, have been explored to fine-tune the separation of isomers. researchgate.net Fluorescence detection is often employed due to its high sensitivity and selectivity for chromanols, typically using an excitation wavelength around 295 nm and an emission wavelength of approximately 330 nm. aocs.org

Preparative HPLC is an extension of analytical HPLC used to isolate larger quantities of a purified compound for further studies, such as structural elucidation by NMR or bioactivity assays. rjptonline.org After isolation, the purity of the collected fractions is typically re-assessed using analytical HPLC with a Diode-Array Detector (DAD), which provides spectral information in addition to the chromatogram. rjptonline.org

Table 1: Example HPLC Parameters for Chromanol-related Compound Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Normal-Phase HPLC (NP-HPLC) | aocs.org |

| Stationary Phase | Silica-based column | aocs.org |

| Mobile Phase | Hexane/Isopropanol gradients | nih.gov |

| Detection | Fluorescence Detector (FLD) | aocs.org |

| Excitation λ | 290-296 nm | aocs.org |

| Emission λ | 325-330 nm | aocs.org |

| Application | Separation of tocopherol isomers | researchgate.net |

Gas Chromatography (GC) for Volatile Chromanol Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed. libretexts.org This requires a chemical modification step known as derivatization.

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. gcms.cz Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This process reduces the compound's polarity, masks the reactive hydroxyl group, and increases its volatility and thermal stability, making it suitable for GC analysis. gcms.cz Another approach is the formation of methyl ethers to block the hydroxyl group, which alters the analyte's polarity and improves its chromatographic behavior. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., Helium, Nitrogen) through a capillary column. libretexts.org The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity. libretexts.org GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification. gcms.cz

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxyl Compounds

| Reagent | Abbreviation | Derivative Formed | Key Features | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) ether | Highly reactive, suitable for hydroxyls, phenols, and carboxylic acids. | tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | By-products are highly volatile, minimizing interference on the chromatogram. | tcichemicals.com |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS ethers. | gcms.cz |

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the C2 position of the chroman ring, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). Enantiomers often exhibit different biological activities, making their separation and quantification essential. Since enantiomers have identical physical properties like boiling point and polarity, they cannot be separated by standard chromatographic techniques. ntu.edu.sggcms.cz

Chiral chromatography is the definitive method for separating enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. The CSP is itself enantiomerically pure and interacts differently with each enantiomer of the analyte, leading to different retention times and thus, separation. ntu.edu.sg

For chromanol-related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® columns), are widely used in HPLC. nih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is carefully optimized to achieve the best resolution. nih.gov

Chiral GC columns, often incorporating derivatized cyclodextrins, are also used for separating volatile enantiomers. gcms.czmdpi.com As with standard GC, prior derivatization of the chromanol is necessary to ensure volatility. The separation of the eight stereoisomers of α-tocopherol, which has a similar chromanol head and three chiral centers, often requires a combination of both chiral HPLC and GC methods. mdpi.com

Spectroscopic and Spectrometric Characterization Methods

Following separation and isolation, spectroscopic and spectrometric techniques are indispensable for confirming the identity of this compound, elucidating the structure of its novel derivatives, and profiling its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including novel derivatives of this compound. ipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. libretexts.org

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. ipb.pt

For complex derivatives, two-dimensional (2D) NMR experiments are essential to assemble the complete structure. These experiments correlate signals from different nuclei, allowing chemists to piece together the molecular puzzle. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. researchgate.net

By combining the information from these 1D and 2D NMR experiments, researchers can unambiguously determine the constitution and relative stereochemistry of newly synthesized or isolated chromanol derivatives. ipb.ptresearchgate.net

Table 3: Key NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application in Chromanol Research | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling of protons. | Identifies and quantifies different proton environments in the chromanol ring and side chains. | libretexts.org |

| ¹³C NMR | Chemical shift of carbon atoms. | Determines the number and type of carbon atoms (e.g., methyl, methylene, aromatic). | ipb.pt |

| COSY | ¹H-¹H spin-spin coupling correlations. | Establishes connectivity between adjacent protons. | researchgate.net |

| HSQC | Direct ¹H-¹³C correlations (one bond). | Assigns protons to their directly attached carbons. | researchgate.net |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments and establishes the overall carbon skeleton. | researchgate.net |

Mass Spectrometry (MS) for Identification and Quantitative Profiling of Chromanol Metabolomes

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ntnu.edu It is prized for its exceptional sensitivity and selectivity, making it ideal for identifying compounds and performing quantitative analysis, particularly in complex biological matrices. ntnu.edunih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a cornerstone of metabolomics. e-enm.org

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. ntnu.edu MS-based metabolomics can be used to create a quantitative profile of the this compound metabolome—the complete set of its metabolites present in a cell, tissue, or organism.

In a typical LC-MS/MS workflow for metabolomics:

Metabolites are extracted from a biological sample (e.g., serum, liver tissue).

The extract is injected into an HPLC system for separation. e-enm.org

As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization, ESI).

The mass spectrometer measures the accurate mass of the parent ion, which can be used to propose a molecular formula.

For confirmation and enhanced quantification, tandem mass spectrometry (MS/MS) is used. The parent ion is fragmented, and the resulting pattern of fragment ions serves as a highly specific "fingerprint" for that metabolite. gcms.cze-enm.org

This approach allows for both "metabolic fingerprinting" (unbiased comparison of metabolite patterns between different sample groups) and "targeted analysis" (precise quantification of known metabolites). nih.govinsa.pt For example, LC-MS has been identified as a highly selective method for analyzing the oxidation products of chromanol model compounds. researchgate.net This capability is crucial for understanding the metabolic fate of this compound and identifying the bioactive molecules it transforms into within a biological system.

UV-Visible Spectroscopy for Compound Detection and Reaction Kinetics Studies

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the detection and study of this compound and its derivatives. Molecules containing chromophores, or light-absorbing groups, can be analyzed using this method. msu.edu The chromanol ring system present in this compound and its metabolites acts as a chromophore, allowing for their detection and quantification. mdpi.comfrontiersin.orgnih.gov The presence of conjugation within a molecule generally shifts the maximum absorption wavelength to longer wavelengths, a key feature identifiable by UV-Vis spectroscopy. msu.edu

This technique is particularly useful for monitoring reaction kinetics. thermofisher.com By observing the change in absorbance at a specific wavelength over time, the rate of a chemical reaction can be determined. thermofisher.com For instance, the reaction of chromanols with radical species, a key aspect of their antioxidant activity, can be monitored. rsc.orgacs.org The decrease in the absorbance of a colored radical solution upon the addition of a chromanol compound can be measured to determine the reaction kinetics. rsc.orgmdpi.com

Kinetic studies often involve monitoring the disappearance of a reactant or the appearance of a product. For reactions involving this compound, this could be the consumption of the chromanol itself or a radical species it scavenges. thermofisher.comrsc.org The data obtained from UV-Vis spectroscopy can be used to determine the reaction order and the rate constant. thermofisher.com For example, pseudo-first-order kinetics are often observed when the concentration of the chromanol is significantly higher than that of the radical. rsc.org

The following table provides a hypothetical example of data that could be obtained from a UV-Vis kinetic study of this compound reacting with a stable radical.

| Time (seconds) | Absorbance at λmax | Concentration of Radical (M) |

|---|---|---|

| 0 | 1.200 | 1.00E-04 |

| 30 | 0.950 | 7.92E-05 |

| 60 | 0.750 | 6.25E-05 |

| 90 | 0.590 | 4.92E-05 |

| 120 | 0.465 | 3.88E-05 |

| 150 | 0.365 | 3.04E-05 |

| 180 | 0.288 | 2.40E-05 |

Development and Validation of High-Throughput Assays for Mechanistic Research

The development of robust research assays is fundamental to understanding the mechanisms of action of compounds like this compound. The core principles guiding this development are specificity, precision, and accuracy. woah.orgusda.gov

Specificity refers to the ability of an assay to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present. elementlabsolutions.com For this compound, this means the assay should not be affected by structurally similar compounds, impurities, or matrix components. elementlabsolutions.com A lack of specificity can lead to false positive results. elementlabsolutions.com

Precision is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. usda.govelementlabsolutions.com It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. usda.gov High precision indicates that the assay yields consistent results upon repeated analysis. labome.com

Accuracy denotes the closeness of the test results obtained by the method to the true value. woah.orgusda.govelementlabsolutions.com It is a measure of how close the experimental value is to the actual concentration or activity of the analyte. elementlabsolutions.com Accuracy is often determined by analyzing a sample with a known concentration of the analyte. elementlabsolutions.com

A reliable assay is both accurate and precise. woah.orgusda.gov These parameters are established during assay validation, a process that ensures the analytical method is suitable for its intended purpose. woah.orgeuropa.eu

Fluorescence-based assays are powerful tools for the real-time monitoring of radical reactions, which is central to evaluating the antioxidant potential of this compound. rsc.orgrsc.org These assays often employ fluorogenic probes that exhibit a change in fluorescence upon reacting with a radical species. rsc.orgacs.org

One common approach involves a probe that is initially non-fluorescent or weakly fluorescent. rsc.org Upon reaction with a radical, a chemical transformation occurs that "turns on" the fluorescence. rsc.org The increase in fluorescence intensity over time can be monitored to determine the rate and extent of the radical-scavenging reaction. mdpi.com

For example, in the Oxygen Radical Antioxidant Capacity (ORAC) assay, a fluorescent probe like fluorescein (B123965) is used. mdpi.com Peroxyl radicals, generated in situ, oxidize the fluorescein, causing a decrease in its fluorescence. mdpi.com The presence of an antioxidant like this compound prevents this oxidation, thus preserving the fluorescence. mdpi.com The antioxidant activity is then quantified by comparing the fluorescence decay curve of the sample to that of a standard, such as Trolox (a water-soluble analog of vitamin E). mdpi.com

The following table illustrates hypothetical data from a fluorescence-based assay measuring the inhibition of fluorescein decay by this compound.

| Time (minutes) | Fluorescence Intensity (Control) | Fluorescence Intensity (with this compound) |

|---|---|---|

| 0 | 10000 | 10000 |

| 10 | 7500 | 9500 |

| 20 | 5000 | 9000 |

| 30 | 2500 | 8500 |

| 40 | 1000 | 8000 |

| 50 | 500 | 7500 |

| 60 | 200 | 7000 |

System Suitability Testing (SST) is an integral part of analytical method validation, ensuring that the analytical system is performing adequately for the intended analysis on the day of the test. loesungsfabrik.denumberanalytics.comthermofisher.com SST is performed before or during the analysis of samples to verify that the equipment, electronics, analytical operations, and samples constitute a system that can be evaluated as a whole. thermofisher.com

The parameters for SST are specific to the analytical method being used and have pre-defined acceptance criteria. loesungsfabrik.de For chromatographic methods, such as those used to analyze this compound and its metabolites, common SST parameters include:

Resolution: A measure of the separation between two peaks in a chromatogram. pharmatimesofficial.com

Tailing factor: A measure of peak asymmetry. pharmatimesofficial.com

Theoretical plates: A measure of column efficiency. pharmatimesofficial.com

Repeatability: The precision of replicate injections of a standard solution, typically expressed as the relative standard deviation (%RSD) of the peak areas. pharmatimesofficial.com

If the SST fails to meet the established acceptance criteria, the system is not considered suitable for the analysis, and any sample data collected would be invalid. loesungsfabrik.de This ensures the quality and reliability of the analytical results. numberanalytics.com

The table below shows typical SST parameters and acceptance criteria for an HPLC method.

| Parameter | Acceptance Criteria | Example Result | Status |

|---|---|---|---|

| Resolution (Rs) between this compound and an internal standard | ≥ 2.0 | 2.5 | Pass |

| Tailing Factor (T) for this compound peak | ≤ 2.0 | 1.2 | Pass |

| Theoretical Plates (N) | ≥ 2000 | 3500 | Pass |

| %RSD for peak area (n=5 injections) | ≤ 2.0% | 0.8% | Pass |

Fluorescence-Based Assays for Real-Time Monitoring of Radical Reactions

Bioanalytical Methodologies for Precursor and Metabolite Quantitation in Biological Samples (non-clinical)

The quantitative analysis of this compound and its precursors and metabolites in non-clinical biological samples (e.g., plasma, urine, tissues) is crucial for pharmacokinetic and metabolism studies. nih.gov These studies often rely on highly sensitive and selective bioanalytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent technique. nih.govresearchgate.net

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analytes of interest. ceu.es Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the parent compound from its metabolites and other endogenous components. nih.govacs.org The choice of column and mobile phase is optimized to achieve good resolution and peak shape. nih.gov

Detection and Quantitation: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the detection and quantification of analytes. researchgate.net The use of stable isotope-labeled internal standards is recommended to ensure accurate quantification by compensating for matrix effects and variability in extraction and injection.

Method validation is essential to demonstrate that the bioanalytical method is reliable and reproducible for its intended use. nih.gov This includes assessing parameters such as accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and stability of the analytes in the biological matrix. researchgate.net

The following table provides an example of a validated LC-MS/MS method for the quantification of a hypothetical this compound metabolite in rat plasma.

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Methyl-6-chromanol, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves alkylation of chromanol precursors using catalysts like boron trifluoride etherate, followed by purification via column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For reproducibility, document solvent ratios, temperature control (±2°C), and catalyst stoichiometry. Mass spectrometry (MS) can further confirm molecular weight .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify methyl group positions (e.g., δ ~2.1 ppm for C-2 methyl protons) and aromatic ring substitution patterns.

- FT-IR : To detect hydroxyl (ν ~3400 cm⁻¹) and ether (ν ~1250 cm⁻¹) functional groups.

- UV-Vis : For chromanol-specific absorbance maxima (~290 nm in ethanol).

- HPLC-MS : Quantify purity (>98%) and detect trace impurities. Calibrate instruments using certified reference standards .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound derivatives?

- Methodological Answer : Design a library of derivatives with controlled modifications (e.g., varying methyl group positions or side-chain lengths). Test antioxidant activity via DPPH radical scavenging assays (IC₅₀ values) and compare with tocopherol controls. Use regression analysis to correlate structural features (e.g., logP, steric parameters) with bioactivity. Document synthetic yields and statistical significance (p < 0.05) for reproducibility .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data for this compound derivatives be resolved?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., bioavailability differences, metabolic degradation). Use meta-analysis to pool data from heterogeneous studies, applying random-effects models to account for variability. Validate hypotheses via parallel in vitro (cell culture) and in vivo (rodent models) experiments with matched dosing regimens. Report effect sizes and 95% confidence intervals .

Q. What experimental design considerations are critical for assessing this compound’s antioxidant mechanisms under physiological conditions?

- Methodological Answer :

- Dose-Response Curves : Test concentrations spanning physiological ranges (1–100 μM) to avoid non-specific effects.

- Redox Environment : Simulate in vivo conditions (e.g., 5% CO₂, 37°C) and include reducing agents (e.g., glutathione) to mimic cellular redox buffering.

- Molecular Targets : Use fluorescence probes (e.g., H2DCFDA for ROS) and knockout cell lines to isolate pathways (e.g., Nrf2/ARE signaling).

- Statistical Power : Predefine sample sizes (n ≥ 6) using power analysis (α = 0.05, β = 0.2) to ensure detectability .

Q. How can computational methods enhance the prediction of this compound’s metabolic stability?

- Methodological Answer : Apply in silico tools (e.g., molecular docking with CYP450 isoforms, QSAR models) to predict phase I/II metabolism. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Compare half-life (t₁/₂) predictions with experimental LC-MS/MS data. Use cheminformatics software (e.g., Schrödinger Suite) to optimize derivatives for metabolic resistance .

Data Presentation and Reproducibility Guidelines

-

Table 1 : Key Analytical Parameters for this compound Characterization

Technique Critical Parameters Acceptable Precision Reference ¹H NMR Methyl group δ (ppm) ±0.01 ppm HPLC Retention time, purity threshold ±0.1 min, >98% DPPH Assay IC₅₀ (μM) ±5% CV -

Ethical Reporting : For in vivo studies, include IACUC-approved protocols, anesthesia methods, and ARRIVE guidelines compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。